molecular formula C26H23NO4 B12216889 (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate

Cat. No.: B12216889
M. Wt: 413.5 g/mol
InChI Key: FBVHLQSIQNVZDG-JLPGSUDCSA-N
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Description

The compound "(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate" is a synthetic aurone derivative characterized by a benzofuran core substituted with a biphenylmethylidene group at the C2 position and a diethylcarbamate ester at the C6 position. Aurones, a class of flavonoids, are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The Z-configuration of the exocyclic double bond (C2 position) is critical for stereochemical stability and interaction with biological targets .

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] N,N-diethylcarbamate

InChI

InChI=1S/C26H23NO4/c1-3-27(4-2)26(29)30-21-14-15-22-23(17-21)31-24(25(22)28)16-18-10-12-20(13-11-18)19-8-6-5-7-9-19/h5-17H,3-4H2,1-2H3/b24-16-

InChI Key

FBVHLQSIQNVZDG-JLPGSUDCSA-N

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate typically involves multi-step organic reactions. One common method includes the condensation of biphenyl-4-carbaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate under basic conditions. The reaction is often carried out in anhydrous ethanol with piperidine as a catalyst, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated derivatives and substituted biphenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table compares the target compound with structurally similar benzofuran derivatives:

Compound Name R1 (C2 Substituent) R2 (C6 Substituent) Key Features/Activities Reference
(2Z)-2-(Biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate Biphenyl-4-ylmethylidene Diethylcarbamate Enhanced π-π interactions; improved stability
(Z)-2-((1-(4-Nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (9k) Pyrazolylmethylene Diethylcarbamate Cytotoxic against AGS cancer cells (IC₅₀ unreported)
(2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate 2,4-Dimethoxybenzylidene 4-Fluorobenzoate Increased lipophilicity; unconfirmed bioactivity
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate Pyridin-3-ylmethylidene 2,6-Dimethoxybenzoate Potential solubility challenges; no reported activity
Key Observations:
  • Biphenyl vs. Heterocyclic Substituents : The biphenyl group in the target compound likely enhances π-π stacking interactions with hydrophobic binding pockets in biological targets compared to pyrazole (9k) or pyridine () substituents .
  • Diethylcarbamate vs. Ester Groups : The diethylcarbamate group in the target compound and 9k may confer higher metabolic stability than the 4-fluorobenzoate () or 2,6-dimethoxybenzoate () esters, which are more prone to hydrolysis .
  • Stereochemical Considerations : The Z-configuration is conserved across analogs, but substitution patterns (e.g., electron-withdrawing nitro groups in 9k) influence electronic properties and target affinity .

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